

Technical Guide: Biological Potential and Synthetic Pathways of Bromo-Indanol Derivatives

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Compound of Interest

Compound Name: *trans-2-Bromo-1-indanol*

CAS No.: 78684-69-2

Cat. No.: B12117802

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Executive Summary

The indanol scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for HIV protease inhibitors (e.g., Indinavir) and various chiral auxiliaries. Bromo-indanol derivatives, specifically, occupy a unique niche. The introduction of a bromine atom—typically at the C5 or C6 position of the benzene ring—enhances lipophilicity (LogP) and enables specific halogen-bonding interactions with protein targets, distinct from their non-halogenated counterparts.

This technical guide analyzes the structural activity relationships (SAR), validated synthetic protocols, and biological activity profiles of bromo-indanol derivatives, focusing on their utility as antimicrobial agents, enzyme inhibitors (tyrosinase), and cytotoxic precursors.

Structural Activity Relationship (SAR) & Mechanistic Logic

The Halogen Advantage: The Sigma-Hole

The biological potency of bromo-indanol derivatives is often superior to chloro- or fluoro-analogs due to the sigma-hole effect.

- Mechanism: The bromine atom exhibits a positive electrostatic potential region (sigma-hole) on its outer surface, along the C-Br bond axis.
- Biological Impact: This allows the bromo-indanol to act as a Lewis acid, forming directed halogen bonds with nucleophilic residues (e.g., carbonyl oxygen of peptide backbones or histidine nitrogen) in target enzymes like tyrosinase or bacterial cell wall proteins.

Chiral Specificity

The biological activity of 1-indanol derivatives is stereodependent.

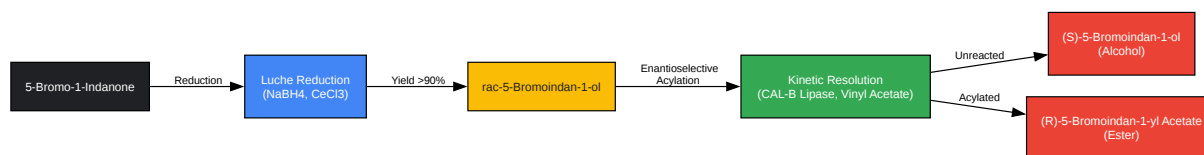
- (S)-Enantiomers: Often associated with higher affinity in kinase inhibition.
- (R)-Enantiomers: Frequently utilized as chiral auxiliaries in asymmetric synthesis.
- Protocol Implication: Synthetic routes must prioritize enantiomeric excess (), necessitating chemo-enzymatic resolution (see Section 2).

Synthesis and Chiral Resolution Workflows

To access biologically active bromo-indanols, a chemo-enzymatic approach is preferred over purely chemical reduction to ensure high enantiopurity.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of bromo-indanone to chiral bromo-indanol using a Luche reduction followed by Lipase-catalyzed kinetic resolution.



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Figure 1: Chemo-enzymatic synthesis workflow for isolating enantiomerically pure bromo-indanol derivatives.

Key Synthetic Considerations

- **Regioselectivity:** Bromination of indanone typically yields a mixture. Starting with pre-brominated precursors (e.g., 6-bromo-1-indanone) is recommended to avoid isomeric separation challenges.
- **Enzymatic Resolution:** *Candida antarctica* Lipase B (CAL-B) is the industry standard for resolving indanols. It preferentially acylates the (R)-enantiomer, leaving the (S)-alcohol free.

Biological Activity Profiles

Tyrosinase Inhibition (Dermatological/Melanoma Target)

Bromo-indanol derivatives, particularly those structurally related to benzylidene-1-indanones, function as potent tyrosinase inhibitors. They mimic the tyrosine substrate but bind more tightly due to the hydrophobic bromine substituent.

Mechanistic Pathway:

- **Binding:** The hydroxyl group coordinates with the binuclear copper active site of tyrosinase.
- **Stabilization:** The bromine atom occupies the hydrophobic pocket (Valine/Alanine rich region), stabilizing the complex via van der Waals forces.

Comparative Potency Data:

Compound Class	Target Enzyme	IC50 (μM)	Mechanism	Ref
Bromo-indanol derivative	Mushroom Tyrosinase	5.9 ± 2.4	Competitive Inhibitor	[1]
Kojic Acid (Standard)	Mushroom Tyrosinase	16.4 ± 3.5	Competitive Inhibitor	[1]
Benzylidene-1-indanone	Human Tyrosinase	0.034	Mixed-Type	[2]
4,6-Dibromoindole	C. albicans (Fungal)	25 μg/mL (MIC)	Membrane Disruption	[3]

Antimicrobial & Antifungal Activity

Halogenated indanols share structural homology with halogenated phenols (potent antiseptics).

- Activity: Broad-spectrum activity against Gram-positive bacteria (*S. aureus*) and fungi (*Candida* spp.).
- Mode of Action: The lipophilic bromo-indane ring inserts into the lipid bilayer of the microbial cell membrane, causing depolarization and leakage of intracellular contents.
- Synergy: Studies indicate that bromo-derivatives synergize with aminoglycosides, reducing the MIC of antibiotics like gentamicin against resistant strains [3].

Cytotoxicity (Oncology)

While simple bromo-indanols are often intermediates, their derivatives (e.g., amino-indanols) show cytotoxicity against cancer lines (MCF-7, HepG2).

- Pathway: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial depolarization and apoptosis.
- Selectivity: The bromine substitution enhances selectivity for tumor cells over normal fibroblasts compared to the non-halogenated parent compound.

Experimental Protocols

Protocol A: Synthesis of rac-6-Bromoindan-1-ol (Luche Reduction)

This protocol ensures the reduction of the ketone without affecting the aromatic bromine.

- Reagents: 6-Bromo-1-indanone (1.0 eq), $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ (1.1 eq), NaBH_4 (1.2 eq), Methanol (0.2 M concentration).
- Setup: Dissolve 6-bromo-1-indanone and $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ in MeOH. Cool to 0°C.[1]
- Addition: Add NaBH_4 portion-wise over 15 minutes. Gas evolution (H_2) will occur.
- Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). Ketone spot should disappear.
- Quench: Add saturated NH_4Cl solution carefully.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na_2SO_4 .
- Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
- Expected Yield: 90-95% white solid.

Protocol B: Tyrosinase Inhibition Assay

Self-validating assay to determine IC_{50} .

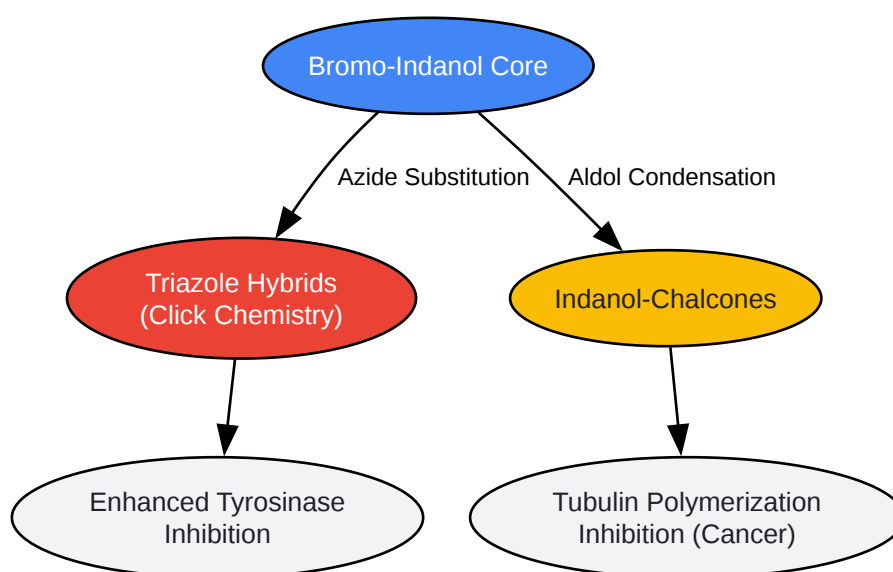
- Buffer: 50 mM Phosphate buffer (pH 6.8).
- Substrate: L-DOPA (0.5 mM).
- Enzyme: Mushroom Tyrosinase (50 units/mL).
- Procedure:

- In a 96-well plate, mix 140 μL buffer + 20 μL enzyme + 20 μL test compound (dissolved in DMSO, varying concentrations).
 - Incubate at 25°C for 10 minutes (allows inhibitor binding).
 - Add 20 μL L-DOPA substrate to initiate reaction.
 - Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes using a kinetic microplate reader.
- Calculation: % Inhibition =

. Plot $\log(\text{concentration})$ vs. % inhibition to derive IC_{50} .

Future Outlook & Hybridization

The future of bromo-indanol lies in fragment-based drug design (FBDD). The scaffold is an ideal "linker" molecule.



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Figure 2: Strategic derivatization pathways for next-generation bromo-indanol therapeutics.

Researchers should focus on replacing the hydroxyl group with triazole moieties (via azide intermediates) to access dual-action antifungal/anticancer agents, leveraging the bromine atom

for membrane permeability.

References

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